Bis(1,3-dichloropropan-2-yl) phosphate
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Overview
Description
Bis(1,3-dichloropropan-2-yl) phosphate: is a chemical compound with the molecular formula C6H11Cl4O4P . It is commonly used as a flame retardant in various industrial applications due to its high efficiency and stability . This compound is also known for its low volatility and good thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(1,3-dichloropropan-2-yl) phosphate is typically synthesized through the reaction of phosphoric acid with 1,3-dichloropropanol . The reaction is carried out under controlled conditions, usually involving heating to a temperature range of 120-140°C in the presence of an inert atmosphere . The reaction mixture is then cooled, and the product is extracted and purified using suitable solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity . The final product is often subjected to additional purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis(1,3-dichloropropan-2-yl) phosphate can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid and 1,3-dichloropropanol , while oxidation can produce phosphoric acid derivatives .
Scientific Research Applications
Bis(1,3-dichloropropan-2-yl) phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(1,3-dichloropropan-2-yl) phosphate exerts its effects involves the inhibition of cell growth and induction of apoptosis . At lower concentrations, it inhibits cell growth, while at higher concentrations, it affects cell viability and induces toxicity . The compound interacts with cellular pathways, leading to increased expression of anti-apoptotic proteins and activation of caspase-3 , a key enzyme in the apoptosis pathway .
Comparison with Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with similar chemical structure and properties.
Tris(2-chloroethyl) phosphate (TCEP): A related compound used as a flame retardant but with different toxicity profiles.
Tris(2,3-dibromopropyl) phosphate (TDBPP): A brominated flame retardant with higher efficacy but also higher toxicity.
Uniqueness: Bis(1,3-dichloropropan-2-yl) phosphate is unique due to its chlorinated structure , which provides high flame retardant efficiency while maintaining low volatility and good thermal stability . Its relatively low toxicity compared to other flame retardants makes it a preferred choice in various applications .
Properties
Molecular Formula |
C6H10Cl4O4P- |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
bis(1,3-dichloropropan-2-yl) phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/p-1 |
InChI Key |
NNKRUBFJSSBFSS-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CCl)OP(=O)([O-])OC(CCl)CCl)Cl |
Origin of Product |
United States |
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